methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
Description
Significance of Pyrazine (B50134) Scaffolds in Chemical Research
Pyrazine is a nitrogen-containing heterocyclic compound that serves as a vital scaffold in organic chemistry. researchgate.net Its derivatives are prevalent in a wide array of natural products and are integral to the development of new materials and pharmaceuticals. researchgate.net The pyrazine ring system is a key building block in the synthesis of bioactive molecules, with applications ranging from anticancer and antibacterial agents to treatments for cardiovascular and viral infections. researchgate.net The presence of nitrogen atoms in the para position imparts specific electronic properties and allows for various chemical transformations, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions, making pyrazine derivatives versatile intermediates in synthetic chemistry. researchgate.net
Role of Trifluoromethyl Groups in Modulating Chemical Properties and Reactivity in Heterocycles
The incorporation of a trifluoromethyl (-CF₃) group into a heterocyclic ring, such as pyrazine, profoundly influences the molecule's characteristics. This substituent is known to significantly alter the physicochemical properties of the parent compound. mdpi.combeilstein-journals.org The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond (C-F) are central to these effects. mdpi.com
Key modulations include:
Increased Lipophilicity : The -CF₃ group enhances the molecule's affinity for nonpolar environments, which can improve its transport and uptake in biological systems. mdpi.com
Metabolic Stability : The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com
Electronic Effects : As a strong electron-withdrawing group, the -CF₃ substituent can significantly impact the electron density of the pyrazine ring, influencing its reactivity and the acidity or basicity of nearby functional groups. nih.gov
Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, due to steric similarities. This allows for the fine-tuning of a molecule's biological activity. mdpi.com
| Property | Effect of -CF₃ Group | Reference |
|---|---|---|
| Lipophilicity | Increases (Hansch π value of +0.88) | mdpi.com |
| Metabolic Stability | Enhances due to high C-F bond energy (485.3 kJ/mol) | mdpi.com |
| Electronic Nature | Strongly electron-withdrawing | nih.gov |
| Bioisosteric Role | Acts as a mimic for chlorine, methyl, and other groups | mdpi.com |
Ester Functionalities in Pyrazine Derivatives: Synthetic Utility and Transformations
The ester group in pyrazine derivatives like methyl 3-(trifluoromethyl)pyrazine-2-carboxylate is a versatile functional handle for a variety of chemical transformations. Its presence allows for the synthesis of other important classes of compounds.
Notable transformations include:
Hydrolysis : The methyl ester can be hydrolyzed under basic conditions (e.g., using potassium hydroxide) to yield the corresponding carboxylic acid, 3-(trifluoromethyl)pyrazine-2-carboxylic acid. chemicalbook.com This acid is itself a valuable synthetic intermediate. chemicalbook.comfluoromart.com
Conversion to Ketones : Esters can undergo nucleophilic trifluoromethylation to be converted into trifluoromethyl ketones, which are valuable mimics of transition-state intermediates in enzymatic reactions. beilstein-journals.org
Amide Formation : The ester can be converted to amides through reaction with amines, a common strategy in the synthesis of biologically active compounds.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Hydrolysis | Potassium hydroxide (B78521), ethanol-water | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | chemicalbook.com |
| Trifluoromethylation | Fluoroform (HCF₃), KHMDS, triglyme | Trifluoromethyl ketones | beilstein-journals.org |
Overview of Research Trajectories for this compound within the Context of Pyrazine Chemistry
Research involving this compound and its close analogues is primarily focused on its role as a key synthetic intermediate for biologically active compounds, particularly in the agrochemical sector. google.com
The compound is a crucial precursor for the synthesis of potent fungicides. google.com For instance, its corresponding carboxylic acid is a reactant used to produce (N-Biphenylyl)pyrazine Carboxamides, a class of novel fungicides. chemicalbook.comfluoromart.com Furthermore, esters of 3-(trifluoromethyl)pyrazine-2-carboxylic acid are identified as important intermediates in the manufacture of the fungicide pyraziflumid. google.com
Consequently, a significant area of research has been the development of efficient, safe, and scalable synthetic routes to these pyrazine esters. google.comacs.org Studies have explored various methods, including one-pot syntheses starting from precursors like ethyl 4,4,4-trifluoro-3-oxobutanoate, to improve yield and avoid the isolation of potentially hazardous intermediates. acs.orgacs.org This focus on synthetic methodology underscores the industrial importance of this compound as a building block for high-value agricultural products.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 870787-05-6 | achemblock.com |
| Molecular Formula | C₇H₅F₃N₂O₂ | achemblock.com |
| Molecular Weight | 206.12 g/mol | achemblock.com |
| IUPAC Name | This compound | achemblock.com |
Properties
CAS No. |
870787-05-6 |
|---|---|
Molecular Formula |
C7H5F3N2O2 |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Trifluoromethyl Pyrazine 2 Carboxylate and Analogues
Strategies for Constructing the Pyrazine (B50134) Ring Bearing Trifluoromethyl and Ester Groups
Building the pyrazine ring from acyclic precursors is a common and effective strategy that offers control over the final substitution pattern. This approach relies on the cyclization of carefully chosen linear molecules that already contain the trifluoromethyl and ester functionalities, or their precursors.
A highly effective and direct method for synthesizing the target molecule and its analogues involves the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a functionalized 1,2-dicarbonyl compound. A key precursor for this reaction is ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. This precursor can be generated in a one-pot fashion from ethyl 4,4,4-trifluoro-3-oxobutanoate without the need to isolate intermediates. acs.org
| Precursor | Reagents & Conditions | Product | Yield | Reference |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 1. Butyl nitrite, Benzoic acid (cat.), 0°C to RT | Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate | 66% | acs.org |
| 2. Ethylenediamine, Benzoic acid, Triethyl phosphite, 3-Picoline, 0°C to RT | ||||
| 3. Bromine, 0°C | ||||
| Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate | 1. Ethylenediamine, Benzoic acid, Triethyl phosphite, 3-Picoline, 0°C to RT | Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate | 70% | acs.org |
| 2. Bromine, 0°C |
Cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, represent a powerful tool for the synthesis of six-membered nitrogen-containing heterocycles like pyrazines and the related pyridazines. nih.govresearchgate.net In this type of reaction, an electron-deficient diene (or azadiene) reacts with an electron-rich dienophile. nih.gov
For the synthesis of related diazine systems, 1,2,4,5-tetrazines are commonly employed as the electron-deficient 4π component. They react readily with a variety of dienophiles, such as alkenes, alkynes, or enol ethers, to form a dihydropyridazine (B8628806) intermediate, which then undergoes a retro-Diels-Alder reaction by extruding a molecule of nitrogen (N₂) to yield the aromatic pyridazine (B1198779) ring. researchgate.netnih.govbohrium.com The utility of this reaction has been demonstrated for constructing highly substituted and functionalized diazine systems that are otherwise difficult to access. nih.gov
While direct [4+2] cycloaddition to form the specific pyrazine core of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate is less commonly reported, the principles of IEDDA are broadly applicable to the synthesis of diverse pyrazine and diazine structures. For instance, appropriately substituted azadienes could theoretically be reacted with functionalized dienophiles to construct the desired pyrazine framework, although this would require the development of specific precursors. The intramolecular version of this reaction has also been shown to be highly effective for building fused heterocyclic systems. mdpi.com
Modern synthetic chemistry has seen the emergence of atom-economical and environmentally benign methods, such as acceptorless dehydrogenative coupling (ADC). This strategy has been successfully applied to the synthesis of 2,5-substituted pyrazines from readily available starting materials. acs.orgnih.gov This route typically involves the self-coupling of β-amino alcohols, catalyzed by earth-abundant base metals like manganese. acs.orgnih.govrsc.org
The reaction is catalyzed by manganese pincer complexes and proceeds via a coupling mechanism where two molecules of a 2-amino alcohol react to form the pyrazine ring, releasing only water and hydrogen gas as byproducts. acs.orgnih.gov The proposed mechanism involves the initial dehydrogenation of the alcohol to an amino aldehyde, which then undergoes condensation with a second molecule of the amino alcohol. Subsequent cyclization and a final dehydrogenation step yield the aromatic pyrazine core. nih.gov This method is particularly useful for synthesizing symmetrically 2,5-disubstituted pyrazines and represents a sustainable alternative to classical condensation methods. acs.orgrsc.org
| Substrate (Amino Alcohol) | Catalyst System | Product | Yield | Reference |
| 2-Amino-1-phenylethanol | Mn(Acr-PNPPh)(CO)Br / KtOBu | 2,5-Diphenylpyrazine | 98% | acs.org |
| 2-Amino-1-propanol | Mn(Acr-PNPPh)(CO)Br / KtOBu | 2,5-Dimethylpyrazine | 94% | acs.org |
| 2-Phenylglycinol | Mn(I)-PNP complex / KOH | 2,5-Diphenylpyrazine | 80% | rsc.org |
Introduction of the Trifluoromethyl Group into Pyrazine Core
An alternative synthetic strategy involves the direct introduction of the trifluoromethyl (CF₃) group onto a pre-formed pyrazine ring that already contains the methyl ester group. This approach is known as late-stage fluorination and is of significant interest in medicinal and agrochemical chemistry. The success of this strategy depends heavily on the availability of effective trifluoromethylating reagents and protocols that can function on electron-deficient heterocyclic systems like pyrazine. nih.gov
Copper-catalyzed trifluoromethylation has become a cornerstone for the synthesis of trifluoromethylated (hetero)arenes due to the low cost and high efficiency of copper catalysts. nih.govbeilstein-journals.org These reactions can utilize a variety of trifluoromethyl sources, which can be broadly classified as nucleophilic, electrophilic, or radical. chinesechemsoc.org
A common approach involves the reaction of a halo-pyrazine (e.g., iodo- or bromo-pyrazine) with a nucleophilic CF₃ source like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a copper(I) salt (e.g., CuI). nih.govresearchgate.net The reaction is believed to proceed through an intermediate copper-trifluoromethyl species (CuCF₃), which then participates in a cross-coupling reaction. chinesechemsoc.org
Electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, are also widely used. rsc.orgresearchgate.net These reagents can introduce a CF₃ group onto arenes and heteroarenes, often through radical pathways or via direct electrophilic attack on an activated substrate. Copper can also catalyze these transformations, facilitating the functionalization of C-H bonds or the difunctionalization of alkenes. nih.govresearchgate.net The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is another key reagent that can generate a trifluoromethyl radical, which is particularly effective for trifluoromethylating electron-rich substrates but can also be applied to heterocycles under specific oxidative conditions. nih.govacs.org
Achieving regioselectivity—the control of the position of trifluoromethylation—is a critical challenge. The strategy employed often depends on whether a pre-functionalized substrate is used or if a direct C-H functionalization is attempted.
One powerful strategy for ensuring absolute regioselectivity is the "building block" approach, as described in the condensation reactions (Section 2.1.1). nih.gov By using a precursor like ethyl 4,4,4-trifluoro-3-oxobutanoate, the trifluoromethyl group is precisely positioned from the start of the synthesis, leaving no ambiguity in the final product's structure. acs.orgnih.gov
Alternatively, direct C-H trifluoromethylation relies on the innate electronic properties of the pyrazine substrate. nih.gov The pyrazine ring is inherently electron-deficient, which can make direct electrophilic substitution challenging. However, existing substituents on the ring, such as the ester group, modulate the electronic distribution and can direct the incoming trifluoromethyl group. The reaction of an electrophilic trifluoromethyl radical, for example, typically occurs at the most nucleophilic (electron-rich) C-H position on the ring. nih.gov Therefore, regioselectivity in direct C-H functionalization is achieved by exploiting these electronic biases or by employing directing groups that guide the reagent to a specific site. nih.gov
Esterification Methods for Pyrazine Carboxylic Acidsacs.org
The final step in synthesizing pyrazine esters often involves the esterification of a corresponding pyrazine carboxylic acid. Various methods have been developed for this transformation, ranging from classical acid-catalyzed reactions to more specialized procedures. acs.orggoogle.com Esters of pyrazine carboxylic acids are valuable intermediates; for example, they can be readily converted into amides, such as the antitubercular drug pyrazinamide (B1679903), by reacting with ammonia. google.comgoogle.com
Direct esterification is a common and straightforward approach. One of the most traditional methods is the Fischer esterification, which involves reacting the pyrazine carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comgoogle.com To drive the reaction to completion, the water generated during the reaction is often removed, for instance, through azeotropic distillation with the alcohol solvent. google.com A patent describes the synthesis of pyrazine-2-carboxylic acid isobutyl ester and isopropyl ester by heating the corresponding carboxylic acid in the respective alcohol with sulfuric acid as a catalyst. google.com
Alternative methods for direct esterification have also been employed. The Yamaguchi esterification, for instance, allows for the formation of esters under milder conditions. researchgate.net This process involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then reacts with an alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP) to yield the desired ester. researchgate.net Another approach involves converting the carboxylic acid to a more reactive species, such as an acid chloride. For example, β-dialkylaminoethyl esters of pyrazine-2,3-dicarboxylic acid have been prepared by reacting the acid chloride of methyl pyrazine-2,3-dicarboxylate with a β-dialkylaminoethanol. acs.org
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another valuable technique. organic-chemistry.org Scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols, allowing for the preparation of methyl, ethyl, and other esters in high yields. organic-chemistry.org While broadly applicable, specific examples for pyrazine esters highlight the utility of this method. Enzymatic catalysis also presents a green alternative for related transformations. For instance, the immobilized lipase (B570770) Lipozyme® TL IM has been used for the synthesis of pyrazinamide derivatives from pyrazine esters, demonstrating the potential of biocatalysts in modifying pyrazine carboxylates. nih.govrsc.org
| Method | Description | Catalyst/Reagents | Key Features |
| Fischer Esterification | Reaction of a carboxylic acid with an excess of alcohol. google.com | Strong acid (e.g., H₂SO₄). google.com | Equilibrium-driven; often requires water removal. google.com |
| Yamaguchi Esterification | Two-step process via a mixed anhydride intermediate. researchgate.net | 2,4,6-trichlorobenzoyl chloride, DMAP. researchgate.net | Mild reaction conditions. researchgate.net |
| Acid Chloride Method | Conversion of the carboxylic acid to an acid chloride, followed by reaction with an alcohol. acs.org | Thionyl chloride (SOCl₂) or similar, followed by alcohol. acs.org | Highly reactive intermediate; suitable for sensitive alcohols. |
| Catalytic Transesterification | Exchange of the alcohol group of an ester with another alcohol. organic-chemistry.org | Sc(OTf)₃, Silica Chloride. organic-chemistry.org | Useful for converting readily available esters (e.g., methyl) to others. |
Chemo-, Regio-, and Stereoselective Synthesis Considerations for Pyrazine Derivativesnih.govacs.org
The synthesis of complex pyrazine derivatives often requires precise control over selectivity to install functional groups at the desired positions and with the correct spatial orientation.
Chemoselectivity refers to the preferential reaction of one functional group over another. A notable example is the synthesis of pyrazines from β-keto-α-oximino esters using baker's yeast. scribd.com In this biotransformation, the yeast chemoselectively reduces the oxime group over the ketone, generating a β-keto-α-amino ester intermediate that spontaneously dimerizes and aromatizes to form the pyrazine ring. scribd.com This approach avoids the need for protecting groups for the ketone functionality.
Regioselectivity , or the control of the position of chemical changes, is critical when functionalizing the pyrazine ring. For instance, Knochel et al. developed sequential regio- and chemoselective metalation methodologies using TMPMgCl·LiCl and TMPZnCl·LiCl to introduce substituents at specific positions on a chloropyrazine core. mdpi.com Similarly, a regioselective synthesis of 5-chloropyrazine-2-carbonitrile (B1357153) from pyrazine-2-carboxamide has been reported, providing a specific isomer. eurekaselect.com Regioselective synthesis of alkylpyrazines has also been a focus of research to control the substitution pattern on the heterocyclic ring. unimas.my
Stereoselectivity is paramount when the target molecule contains chiral centers, as the biological activity of enantiomers or diastereomers can differ significantly. nih.gov The synthesis of bis-steroidal pyrazine derivatives, such as those related to the potent anti-cancer agent Cephalostatin 1, provides a compelling example. nih.govtandfonline.comnih.gov The synthesis of these complex molecules requires careful control of stereochemistry, and the biological activity has been shown to be highly dependent on the stereochemistry of substituents on the steroidal framework. nih.govtandfonline.com
| Selectivity Type | Description | Example | Reference |
| Chemoselectivity | Preferential reaction of one functional group over others. | Baker's yeast-mediated reduction of an oxime in the presence of a ketone to form a pyrazine precursor. | scribd.com |
| Regioselectivity | Control over the site of the reaction on the pyrazine ring. | Sequential metalation of chloropyrazine at specific positions using TMP-based reagents. | mdpi.com |
| Stereoselectivity | Control over the 3D orientation of bonds and atoms. | Synthesis of specific diastereomers of bis-steroidal pyrazines, where biological activity is dependent on stereochemistry. | nih.govtandfonline.com |
Novel and Sustainable Synthetic Approaches for Pyrazine Estersgoogle.comrsc.org
Recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing pyrazine esters and their precursors. These approaches often involve advanced catalytic systems and one-pot procedures that minimize waste and operational steps.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of the pyrazine core. rsc.orgrsc.org Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are widely used to attach aryl, alkyl, and other groups to a pre-formed pyrazine ring. rsc.orgresearchgate.netrsc.org These methods are indispensable for creating diverse libraries of pyrazine analogues for biological screening. For example, Suzuki coupling of bromopyrazines with various boronic acids has been used to synthesize kinase inhibitors. researchgate.net
Beyond palladium, catalysts based on more earth-abundant metals are gaining traction for sustainable synthesis. Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts. acs.org Other catalytic systems, including copper-chromium, have also been employed for pyrazine synthesis from diamines and diols. tandfonline.com
| Coupling Reaction | Catalyst (Typical) | Bond Formed | Description |
| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | C-C | Reaction of a halopyrazine with a boronic acid/ester. researchgate.net |
| Stille Coupling | Palladium | C-C | Reaction of a halopyrazine with an organostannane. researchgate.netrsc.org |
| Heck Coupling | Palladium | C-C | Reaction of a halopyrazine with an alkene. rsc.org |
| Sonogashira Coupling | Palladium/Copper | C-C (alkyne) | Reaction of a halopyrazine with a terminal alkyne. researchgate.net |
One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. tandfonline.com A particularly short and safe one-pot synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate has been developed starting from ethyl 4,4,4-trifluoro-3-oxobutanoate. acs.orgacs.org This procedure involves the nitrosation of the starting material, reaction with ethylenediamine and trialkyl phosphites, and subsequent aromatization with an oxidant like bromine, all performed sequentially in the same pot. acs.orgacs.org
A more general and environmentally benign one-pot method for preparing pyrazines involves the direct condensation of 1,2-diketones with 1,2-diamines. tandfonline.comresearchgate.net This reaction can be performed at room temperature using a catalytic amount of potassium tert-butoxide, and it proceeds via a dihydropyrazine (B8608421) intermediate that aromatizes in situ. tandfonline.comresearchgate.netresearchgate.net This approach avoids harsh conditions and simplifies the purification process, aligning with the principles of green chemistry. tandfonline.comresearchgate.net
Advanced Reactivity and Mechanistic Investigations of Methyl 3 Trifluoromethyl Pyrazine 2 Carboxylate
Reactions at the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)
The ester group is a key functional handle, allowing for a variety of modifications through nucleophilic acyl substitution. These reactions are fundamental to converting the ester into other valuable carboxylic acid derivatives.
Nucleophilic acyl substitution is a primary reaction pathway for the ester functional group in methyl 3-(trifluoromethyl)pyrazine-2-carboxylate. This class of reactions proceeds via a two-step addition-elimination mechanism. rsc.org In the initial step, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. mdpi.com Subsequently, this unstable intermediate collapses, reforming the carbon-oxygen double bond and expelling the methoxide (B1231860) (⁻OCH₃) as a leaving group. rsc.orgmdpi.com
A common example of this reactivity is the base-mediated hydrolysis of the methyl ester to its corresponding carboxylic acid. For instance, this compound can be converted to 3-(trifluoromethyl)pyrazine-2-carboxylic acid. This transformation is typically achieved by heating the ester in the presence of a base like potassium hydroxide (B78521) in a mixed solvent system such as ethanol (B145695) and water. nih.gov The hydroxide ion acts as the nucleophile, initiating the substitution. The reaction concludes with an acid-base neutralization of the resulting carboxylate to yield the final carboxylic acid product. nih.gov
| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | Potassium hydroxide (KOH) | Ethanol-Water (1:1) | Reflux, 1 hour | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | 63% | nih.gov |
The 3-(trifluoromethyl)pyrazine-2-carboxylic acid, readily synthesized via hydrolysis of the methyl ester, serves as a crucial intermediate for creating a diverse range of other carboxylic acid derivatives, most notably carboxamides. nih.govnih.gov The synthesis of amides is typically achieved by first activating the carboxylic acid, often by converting it to an acyl chloride. This activated intermediate is then reacted with a primary or secondary amine to yield the desired amide. thieme-connect.de
This strategy has been employed to synthesize a series of biologically active pyrazine-2-carboxamides. For example, various substituted anilines have been condensed with pyrazine-2-carboxylic acid chlorides to produce N-aryl amides. thieme-connect.denih.gov Research has shown that derivatives such as the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibit significant biological activity. thieme-connect.denih.gov The synthesis of (N-Biphenylyl)pyrazine carboxamides, which have shown promise as fungicides, also utilizes 3-(trifluoromethyl)pyrazine-2-carboxylic acid as a key reactant. nih.gov
| Pyrazine (B50134) Precursor | Amine Reactant | Resulting Amide Product Class | Reference |
|---|---|---|---|
| 6-chloropyrazine-2-carboxylic acid chloride | 3-methylaniline | N-(3-methylphenyl)amides | thieme-connect.de |
| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride | 3,5-bis(trifluoromethyl)aniline | N-(3,5-bis(trifluoromethyl)phenyl)amides | thieme-connect.denih.gov |
| 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | Substituted biphenylamines | (N-Biphenylyl)pyrazine Carboxamides | nih.gov |
Transformations Involving the Pyrazine Heterocycle
The pyrazine ring in this compound is inherently electron-deficient due to the presence of two nitrogen atoms. baranlab.org This electron deficiency is further intensified by the potent electron-withdrawing effect of the trifluoromethyl group, rendering the ring susceptible to nucleophilic attack and enabling various functionalization reactions.
The highly electron-deficient nature of the pyrazine system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. baranlab.org This reactivity is particularly pronounced on halopyrazines, where a halogen atom can be readily displaced by a nucleophile. acs.org The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The subsequent departure of the leaving group restores the aromaticity of the ring. acs.org
For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group, as this placement allows for effective delocalization of the negative charge in the intermediate. acs.orgresearchgate.net In this compound, the trifluoromethyl and ester groups activate the entire ring system. While the parent compound lacks a conventional leaving group on the ring, its halogenated derivatives are prime candidates for SNAr. For instance, the amination of chloropyrazines with primary or secondary amines is a common transformation that can often be achieved without the need for a metal catalyst. In some cases, substitution can occur through a ring-opening-ring-closure (ANRORC) mechanism, leading to the formation of different heterocyclic systems like imidazoles. acs.org
Rearrangement and ring contraction reactions of heterocyclic systems can provide pathways to novel molecular scaffolds. rsc.org For pyrazines, such transformations are less common than substitution or functionalization reactions and often require specific conditions, such as photochemical activation. One documented example of a skeletal rearrangement in a related diazine system is the photoisomerization of pyridazines to pyrazines.
Thermal decomposition of the parent pyrazine ring has been shown to lead to fragmentation into smaller molecules rather than a defined rearrangement. While ring contractions of larger heterocycles to form five-membered rings are known synthetic strategies, specific examples involving this compound are not extensively documented in the literature. rsc.org Such transformations on the pyrazine core would likely involve complex mechanistic pathways, potentially initiated by the formation of reactive intermediates under thermal or photochemical conditions.
Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have become powerful tools for the functionalization of heterocycles like pyrazine. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazine ring.
Palladium-catalyzed reactions are widely employed for this purpose. Key examples include:
Stille Coupling: This reaction couples an organostannane with an organic halide. It has been used to react stannylated pyrazines with aroyl chlorides to form pyrazinyl ketones.
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. Chloropyrazines have been shown to be excellent substrates for this reaction, readily coupling with alkynes like phenylacetylene (B144264) in the presence of palladium and copper co-catalysts.
Suzuki Coupling: This versatile reaction couples an organoboron compound with an organic halide. It has been successfully applied to functionalize chloropyrazines with various aryl and vinyl groups. baranlab.org
C-N Coupling (Buchwald-Hartwig Amination): While direct SNAr is often feasible for amination, palladium-catalyzed methods provide a broader substrate scope and milder conditions. This reaction is effective for coupling amines with halogenated pyrazines. baranlab.org
Direct C-H bond activation is an increasingly important strategy for functionalizing heteroaromatic rings without the need for pre-installed leaving groups. nih.gov For instance, iron-catalyzed C-H functionalization of pyrazines with organoboron agents has been developed. nih.gov Similarly, methods for the selective C-H trifluoromethylation of related heterocycles like pyridines and quinolines have been established, which proceed through nucleophilic activation of the ring. These advanced strategies offer efficient pathways to novel substituted pyrazines.
| Reaction Name | Reactant 1 (Pyrazine-based) | Reactant 2 | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|---|
| Stille Coupling | Stannylpyrazine | Aroyl chloride | Palladium (e.g., Pd(PPh₃)₄) | C-C (acyl) | |
| Sonogashira Coupling | Chloropyrazine | Terminal alkyne | Palladium/Copper | C-C (alkynyl) | |
| Suzuki Coupling | Chloropyrazine | Boronic acid | Palladium | C-C (aryl/vinyl) | baranlab.org |
| Buchwald-Hartwig Amination | Chloropyrazine | Amine | Palladium/Ligand | C-N | baranlab.org |
Reactivity Modulated by the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity, significantly influencing the electronic properties of the pyrazine ring to which it is attached. Its effects are primarily due to the high electronegativity of the fluorine atoms.
The trifluoromethyl group exerts a strong electron-withdrawing influence on the pyrazine ring, which is already an electron-deficient heterocycle due to the presence of two nitrogen atoms. nih.gov This influence is dominated by a powerful negative inductive effect (-I). researchgate.net The three highly electronegative fluorine atoms pull electron density away from the methyl carbon and, consequently, from the aromatic ring system. This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution and conversely activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF3 group.
Unlike substituents with lone pairs such as halogens, the trifluoromethyl group does not possess a significant positive resonance effect (+R) to counteract its inductive pull. researchgate.net Therefore, its net electronic effect is overwhelmingly electron-withdrawing. This deactivation is a well-established strategy in medicinal chemistry for reducing a molecule's susceptibility to metabolic degradation. nih.gov The pronounced electron-withdrawing nature of the -CF3 group is a key factor in the chemical behavior of this compound. researchgate.netnih.gov
Table 1: Electronic Effects of the Trifluoromethyl Group
| Electronic Effect | Description | Impact on Pyrazine Ring |
| Inductive Effect (-I) | Strong electron withdrawal through the sigma bond framework due to the high electronegativity of fluorine atoms. researchgate.net | Deactivates the ring toward electrophilic attack; Activates the ring toward nucleophilic attack. |
| Resonance Effect | Negligible; lacks lone pairs for electron donation into the π-system. researchgate.net | The strong -I effect dominates, leading to overall ring deactivation. |
The trifluoromethyl group is renowned for its high stability and robustness, stemming from the strength of the carbon-fluorine bond. tcichemicals.com Consequently, transformations involving the direct chemical modification of the -CF3 group are challenging and require specific conditions. While the pyrazine ring or the carboxylate group are more common sites for reactivity, advanced synthetic methods have been developed for the selective transformation of aromatic trifluoromethyl groups. tcichemicals.com
These transformations often focus on the selective cleavage of a single C-F bond to yield difunctionalized products. For instance, methods have been developed for o-hydrosilyl-substituted benzotrifluorides that allow for the transformation of a C-F bond. tcichemicals.com Although not specific to the pyrazine system in the available literature, these principles demonstrate the potential for modifying the -CF3 group. Such reactions could, in principle, convert the trifluoromethyl group into a difluoromethyl or other related functionalities, significantly altering the compound's properties. However, these transformations are not trivial and typically require harsh conditions or specialized reagents, underscoring the general chemical inertness of the -CF3 group. tcichemicals.comchemrevlett.com
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms for the synthesis and modification of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.
The synthesis of the closely related ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate provides insight into the likely mechanistic pathways for the formation of this class of compounds. One synthetic approach involves the cyclocondensation of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate with ethylenediamine (B42938). acs.org A proposed mechanism for this transformation suggests an ionic pathway. acs.org
The reaction is believed to proceed through a highly electrophilic oxazaphosphole intermediate, formed from the reaction of the starting oxime with a trialkyl phosphite. acs.org This intermediate is then thought to react with ethylenediamine to form an enamine. Subsequent intramolecular cyclization followed by an oxidation (dehydrogenation) step yields the final aromatic pyrazine ring. This proposed pathway highlights a sequence of ionic addition and elimination steps, rather than a radical-based mechanism. acs.org
Table 2: Proposed Mechanistic Steps for Pyrazine Formation
| Step | Reactants | Key Intermediate | Process Type |
| 1 | Oxime, Trialkyl phosphite | Oxazaphosphole | Ionic Addition/Activation |
| 2 | Oxazaphosphole, Ethylenediamine | Enamine | Nucleophilic Attack/Ring Opening |
| 3 | Enamine intermediate | Dihydropyrazine (B8608421) | Intramolecular Cyclization |
| 4 | Dihydropyrazine, Oxidant (e.g., Br2) | Pyrazine Product | Dehydrogenation/Aromatization |
| Based on the proposed mechanism for the ethyl ester analog. acs.org |
Catalysis plays a pivotal role in the synthesis of trifluoromethyl-substituted pyrazines, enabling efficient and selective transformations. In the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, trialkyl phosphites are not merely reagents but act as crucial mediators for the key cyclocondensation step. acs.org They facilitate the formation of the highly reactive oxazaphosphole intermediate, which is essential for the subsequent reaction with ethylenediamine to proceed efficiently. acs.org
In addition to organophosphorus mediators, transition metal catalysis is also relevant in the synthesis of precursors and analogues. For example, some reported syntheses of 3-(trifluoromethyl)pyrazine-2-carboxylates have involved palladium-catalyzed carbonylation steps. acs.org This highlights the utility of transition metals in constructing the core structure of the molecule. The choice of catalyst is critical in directing the reaction towards the desired product and achieving high selectivity, minimizing side reactions such as detrifluoroacetylation that can plague syntheses involving trifluoromethyl ketones. acs.org
Computational and Theoretical Chemistry Studies
Electronic Structure and Molecular Orbital Analysis
Computational quantum chemistry provides a powerful lens for examining the electronic characteristics of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate. By solving approximations of the Schrödinger equation, typically using Density Functional Theory (DFT), a detailed picture of the molecule's electron distribution and orbital interactions can be obtained. Such analyses are fundamental to understanding its stability, reactivity, and spectroscopic behavior.
HOMO-LUMO Analysis and Reactivity Predictions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
For molecules analogous to this compound, such as other substituted pyrazine (B50134) derivatives, DFT calculations have been employed to determine these orbital energies. These studies indicate that the distribution and energy of the HOMO and LUMO are significantly influenced by the nature and position of substituents on the pyrazine ring. The electron-withdrawing trifluoromethyl and carboxylate groups in this compound are expected to lower the energies of both the HOMO and LUMO, influencing its susceptibility to nucleophilic or electrophilic attack.
Table 1: Representative Frontier Orbital Energies for a Substituted Pyrazine Carboxamide (Illustrative Example)
| Orbital | Energy (eV) | Description |
| HOMO | -7.25 | Primarily localized on the pyrazine ring, indicating it as the likely site for electrophilic attack. |
| LUMO | -2.15 | Distributed across the pyrazine ring and the carbonyl group of the ester, suggesting these areas are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.10 | Suggests a relatively high kinetic stability. |
Note: The data in this table is illustrative for a related pyrazine derivative and not the specific values for this compound, as a dedicated study is not publicly available.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound governs its intermolecular interactions and the polarity of its bonds. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify the charge on each atom. This analysis would likely reveal a significant polarization of the molecule. The highly electronegative fluorine, oxygen, and nitrogen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them would exhibit partial positive charges.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP map would be expected to show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazine ring, the oxygen atoms of the carboxylate group, and the fluorine atoms of the trifluoromethyl group. These regions are indicative of sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms of the methyl group and parts of the pyrazine ring, highlighting potential sites for nucleophilic interaction.
Conformational Analysis and Stereochemical Considerations
This compound does not possess any chiral centers, and therefore, stereochemical considerations are not a primary focus. However, conformational analysis is relevant in understanding the rotational freedom around the single bonds, particularly the C-C bond connecting the ester group to the pyrazine ring and the C-C bond of the trifluoromethyl group.
Computational studies on similar pyrazine carboxylate esters have investigated the preferred orientation of the ester group relative to the pyrazine ring. These studies often reveal a planar or near-planar arrangement to be the most stable conformation due to favorable conjugation between the carbonyl group and the aromatic ring. A relaxed potential energy surface scan, calculated by systematically rotating the dihedral angle of the ester group, would identify the global energy minimum conformation and any rotational barriers.
Spectroscopic Property Predictions for Structural Insights
Computational chemistry is a valuable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and confirm the molecular structure.
DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method for NMR, can predict the chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. The predicted shifts are typically compared to a reference compound, like tetramethylsilane (TMS), to provide values that can be directly compared with experimental data.
Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated. These calculations provide insights into the characteristic vibrational modes of the molecule, such as the C=O stretching of the ester, the C-F stretching of the trifluoromethyl group, and the various vibrations of the pyrazine ring.
Validation Against Experimental Data
The accuracy of these computational predictions is contingent on the chosen level of theory and basis set. A crucial step in any computational study is the validation of the calculated results against available experimental data. For this compound, this would involve comparing the predicted NMR chemical shifts and IR vibrational frequencies with experimentally recorded spectra. A good correlation between the theoretical and experimental data would lend confidence to the computational model and its ability to accurately describe the molecule's properties.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Pyrazine Derivative
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | 165.4 ppm | 164.8 ppm |
| ¹H NMR (ring-H) | 8.95 ppm | 8.87 ppm |
| IR (C=O stretch) | 1735 cm⁻¹ | 1728 cm⁻¹ |
Note: This table provides an illustrative example of the validation process for a related compound.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway.
For this compound, computational studies could investigate various reactions, such as its synthesis or its reactivity in nucleophilic aromatic substitution reactions. For instance, the mechanism of its formation could be explored by calculating the energy profile for the reaction of the corresponding pyrazine precursor with a methylating agent. These calculations would reveal the most plausible reaction pathway and the rate-determining step.
Transition State Characterization and Energy Profiles
The reactions of this compound, particularly nucleophilic acyl substitution reactions such as amidation, proceed through a series of steps involving high-energy transition states. While specific computational studies detailing the transition states for this exact molecule are not extensively published, the mechanism can be reliably inferred from well-established principles of nucleophilic acyl substitution and computational studies on related heterocyclic compounds.
The amidation of this compound with an amine (R-NH₂) is expected to follow a stepwise addition-elimination mechanism. This process involves the formation of a tetrahedral intermediate. Density Functional Theory (DFT) calculations are a powerful tool used to model the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate.
The reaction pathway can be characterized by two primary transition states:
First Transition State (TS1): This state corresponds to the initial nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. The geometry of TS1 would show the partial formation of the new carbon-nitrogen bond and the beginning of the disruption of the carbonyl π-bond.
Second Transition State (TS2): Following the formation of the tetrahedral intermediate, the reaction proceeds through a second transition state where the bond to the methoxy (B1213986) leaving group is broken, and the carbonyl π-bond is reformed.
The energy profile for such a reaction would map the potential energy of the system against the reaction coordinate. Key points on this profile include the initial reactants (ester and amine), the first transition state (TS1), the tetrahedral intermediate, the second transition state (TS2), and the final products (amide and methanol). The activation energy of the reaction is determined by the highest energy transition state relative to the reactants. Computational studies on related alkylpyrazine systems have utilized DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, to investigate molecular stabilities and properties, which are foundational for constructing such energy profiles researchgate.net.
Table 1: Hypothetical Energy Profile Data for the Amidation of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Amine |
| TS1 | +15 to +25 | Nucleophilic attack of amine on carbonyl carbon |
| Intermediate | +5 to +10 | Tetrahedral intermediate formation |
| TS2 | +18 to +28 | Expulsion of the methoxy leaving group |
| Products | -5 to -15 | Pyrazine-2-carboxamide + Methanol |
| Note: The values in this table are illustrative and based on typical values for nucleophilic acyl substitution reactions. Specific values would require dedicated DFT calculations for this reaction. |
Applications As a Synthetic Building Block and Precursor
Utilization in the Synthesis of Complex Organic Molecules
The compound serves as a foundational component for introducing specific structural motifs into larger molecules during multi-step synthetic sequences. Its utility stems from the ability to act as both a source for the heterocyclic pyrazine (B50134) core and the bio-functionally significant trifluoromethyl group.
Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate is extensively used to introduce the pyrazine ring, a six-membered aromatic heterocycle, into target molecules. researchgate.net This ring system is a common scaffold in various biologically active compounds. nih.gov In a typical synthetic route, the ester group of the compound is hydrolyzed to the corresponding carboxylic acid or directly reacted with an amine to form an amide bond. nih.govnih.gov This reaction links the pyrazine moiety to other parts of the target molecule. For instance, in the synthesis of the fungicide pyraziflumid, this compound is reacted with a specific biphenyl (B1667301) amine, incorporating the entire trifluoromethyl-pyrazine structure into the final product. nih.govresearchgate.net This highlights its role as a key intermediate where the pyrazine core is a non-negotiable structural element of the final active molecule.
The trifluoromethyl (-CF3) group is a crucial functional group in modern chemistry, known for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. chemrevlett.comresearchgate.net this compound serves as an important reagent for introducing this group as part of the pyrazine scaffold. The presence of the -CF3 group on the pyrazine ring has been shown to significantly enhance the biological activity of the resulting compounds. nih.govresearchgate.net Research into 3-substituted pyrazine-2-carboxamides revealed that the trifluoromethyl group, in particular, led to improved fungicidal activity against various plant pathogens compared to other substituents. nih.gov
Role in the Synthesis of Agrochemical Intermediates
The compound is a well-established precursor in the agrochemical industry, particularly for the development of modern fungicides.
This compound is a key starting material for the synthesis of Pyraziflumid, a novel succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. nih.govnih.govchemicalbook.com Pyraziflumid is chemically characterized by its 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group, which is derived directly from this precursor. nih.govresearchgate.net The synthesis involves the reaction of this compound with 3′,4′-difluorobiphenyl-2-amine in the presence of a base like sodium methoxide (B1231860). nih.gov Alternatively, the ester can first be hydrolyzed to 3-(trifluoromethyl)pyrazine-2-carboxylic acid, which is then condensed with the amine to form the final amide product. nih.govnih.gov
The development of Pyraziflumid involved synthesizing and testing various N-(biphenyl-2-yl)pyrazine-2-carboxamides to establish structure-activity relationships. The data demonstrated the importance of the specific substituents on the biphenyl ring for fungicidal efficacy against different pathogens. nih.govresearchgate.net
| Compound | Substituent (R) | Gray Mold (EC80, mg/L) | Brown Rust (EC80, mg/L) | Powdery Mildew (EC80, mg/L) |
|---|---|---|---|---|
| 4 | 4′-F | 2–10 | 20–100 | 2–10 |
| 5 | 4′-Cl | 2–10 | 2–10 | 5–20 |
| 6 | 4′-Br | 2–10 | 20–100 | 0.5–2 |
| 7 | 3′-F | 10–40 | 2–10 | 2–10 |
| 8 | 3′-Cl | 5–20 | 0.5–2 | 2–10 |
| 9 (Pyraziflumid) | 3′,4′-F2 | 2–10 | 0.5–2 | 0.5–2 |
| 10 | 3′,4′-Cl2 | 2–10 | 0.5–2 | 2–10 |
Role in the Synthesis of Medicinal Chemistry Intermediates
Beyond agrochemicals, the pyrazine scaffold is a significant feature in many pharmacologically active molecules. researchgate.netnih.gov Consequently, this compound and its derivatives are valuable intermediates in medicinal chemistry for the development of new therapeutic agents.
This compound serves as a precursor for compounds that are investigated as potential active pharmaceutical ingredients (APIs). The pyrazine-carboxamide structure is a recognized scaffold for targeting various biological pathways. For example, its corresponding acid, 3-(trifluoromethyl)pyrazine-2-carboxylic acid, has been used to synthesize pyrazine-carboxamide derivatives that act as dehydrogenase inhibitors. researchgate.net The general class of pyrazine esters and their corresponding acids are considered important intermediates for the preparation of biologically active compounds, including drugs. google.com The structural motif of a trifluoromethyl group on a nitrogen-containing heterocycle is a valuable feature in drug design, suggesting the potential of this building block in creating novel drug candidates. researchgate.net
Potential in Material Science Applications (as an intermediate for functional molecules)
While direct and extensive research on the specific applications of this compound in material science is not widely documented in publicly available literature, its structural features suggest significant potential as an intermediate for the synthesis of functional molecules. The unique combination of a pyrazine ring, a trifluoromethyl group, and a reactive ester functional group makes it a valuable building block for creating advanced materials with tailored electronic and photophysical properties.
The pyrazine core is an electron-deficient aromatic system, which can be exploited in the design of n-type organic semiconductors. Materials of this nature are crucial for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the pyrazine moiety can influence the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of a molecule, which is a key parameter in designing efficient electron-transporting materials.
The trifluoromethyl (-CF3) group offers several advantages for materials science applications. Its strong electron-withdrawing nature can further lower the LUMO energy level, enhancing electron injection and transport properties. Additionally, the -CF3 group is known to increase the thermal stability and oxidative resistance of organic molecules, leading to more robust and durable materials. The lipophilicity of the -CF3 group can also be leveraged to control the solubility and morphology of thin films, which are critical factors in the performance of electronic devices.
The methyl ester group on the molecule provides a reactive site for a variety of chemical transformations, allowing for the integration of this trifluoromethylpyrazine unit into larger molecular architectures. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be used to synthesize amides, or other esters, or act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.
Table 1: Potential Functional Molecules Derivable from this compound and Their Applications in Material Science
| Functional Molecule Class | Potential Synthetic Transformation | Key Structural Features Contributed by Intermediate | Potential Material Science Application |
|---|---|---|---|
| Electron-Transporting Materials | Amidation or conversion to other functional groups for polymerization | Electron-deficient pyrazine ring, electron-withdrawing -CF3 group | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) |
| n-Type Polymers | Conversion to a monomer (e.g., dihalide or diboronic ester) followed by polymerization | π-conjugated backbone with electron-deficient units | Organic Photovoltaics (OPVs), Thermoelectric devices |
| Luminescent Metal Complexes | Hydrolysis to carboxylic acid and coordination to metal centers | Bidentate N,O-chelating ligand | Phosphorescent OLEDs (PhOLEDs), Chemical sensors |
| Functional Dyes | Coupling reactions at the pyrazine ring or modification of the ester | Tunable electronic properties due to the pyrazine and -CF3 groups | Dye-sensitized solar cells (DSSCs), Non-linear optics |
| Metal-Organic Frameworks (MOFs) | Hydrolysis to carboxylic acid to serve as an organic linker | Rigid structure with specific coordination sites | Gas storage and separation, Catalysis |
Although specific examples of functional materials derived directly from this compound are not prevalent in current literature, the synthesis of related trifluoromethyl-substituted pyrazole (B372694) derivatives for photovoltaic and electroluminescent applications has been reported. These studies demonstrate the utility of the trifluoromethyl group in tuning the optoelectronic properties of nitrogen-containing heterocycles for use in organic electronic devices. The principles from these related systems strongly suggest that this compound is a promising, yet underexplored, precursor for the next generation of functional organic materials. Further research into the synthetic utility of this compound is warranted to fully realize its potential in material science.
Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights and Structure Confirmation of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate, providing unambiguous information about the carbon-hydrogen framework and the unique trifluoromethyl group. nih.gov
For complex derivatives, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds), mapping the connectivity across the entire molecule. For instance, an HMBC experiment would show correlations from the methyl ester protons to the ester carbonyl carbon and from the pyrazine (B50134) ring protons to various ring carbons, confirming the precise placement of substituents.
Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful tool for analyzing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which minimizes signal overlap. biophysics.orgthermofisher.comwikipedia.org The trifluoromethyl (CF₃) group in this compound derivatives typically appears as a sharp singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to cause splitting. azom.com
The chemical shift of the CF₃ group is highly sensitive to its electronic environment. rsc.orgaiinmr.com For compounds in this class, the resonance for the CF₃ group is generally observed in the region of -60 to -70 ppm relative to a CFCl₃ standard. wikipedia.orgresearchgate.net This characteristic chemical shift provides definitive evidence for the presence and electronic nature of the trifluoromethyl substituent on the pyrazine ring. thermofisher.comazom.com
Typical NMR Spectroscopic Data for a 3-(Trifluoromethyl)pyrazine-2-carboxylate Structure
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.8 | d | Pyrazine C-H |
| ¹H | ~8.7 | d | Pyrazine C-H |
| ¹H | ~4.0 | s | -OCH₃ (Methyl Ester) |
| ¹³C | ~164 | s | C=O (Ester) |
| ¹³C | ~146 | s | Pyrazine C-H |
| ¹³C | ~145 | s | Pyrazine C-H |
| ¹³C | ~144 | q | Pyrazine C-CF₃ |
| ¹³C | ~141 | s | Pyrazine C-COOCH₃ |
| ¹³C | ~120 | q | -CF₃ |
| ¹³C | ~53 | s | -OCH₃ |
| ¹⁹F | ~ -66 | s | -CF₃ |
Note: Data is representative and based on closely related structures like ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. Chemical shifts can vary with solvent and specific derivative structure. 'd' denotes a doublet, 's' a singlet, and 'q' a quartet (due to C-F coupling).
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. bohrium.com For this compound, key vibrational modes include:
C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1720-1740 cm⁻¹, is characteristic of the ester carbonyl group.
C-H Stretch: Aromatic C-H stretching vibrations of the pyrazine ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. researchgate.net
Pyrazine Ring Vibrations: The pyrazine ring itself has a series of characteristic skeletal vibrations (C=C and C=N stretching) in the 1400-1600 cm⁻¹ region. nist.gov
C-F Stretch: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyrazine ring, which may be weak or inactive in the IR spectrum.
Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Weight Determination
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation patterns. imist.ma Using a technique like electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The molecular ion then undergoes fragmentation through predictable pathways. msu.edulibretexts.orgmiamioh.edu For this compound, common fragmentation events include:
Loss of a methoxy (B1213986) radical (•OCH₃): This results in a prominent fragment ion at [M-31]⁺.
Loss of the methoxycarbonyl radical (•COOCH₃): This leads to a fragment ion at [M-59]⁺, corresponding to the trifluoromethyl-substituted pyrazine ring.
Loss of the trifluoromethyl radical (•CF₃): Cleavage of the C-CF₃ bond can produce a fragment at [M-69]⁺. fluorine1.ru
The observed fragmentation pattern serves as a molecular fingerprint, providing strong evidence for the proposed structure. researchgate.net
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 206 | [C₇H₅F₃N₂O₂]⁺• (Molecular Ion) | - |
| 175 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |
| 147 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) |
| 137 | [M - •CF₃]⁺ | •CF₃ (69 Da) |
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
While analysis of the title compound itself may be limited, X-ray crystallography provides unparalleled detail about the solid-state structure of its derivatives, such as metal complexes or related esters. tandfonline.comacs.orgdntb.gov.uanih.gov This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles within a crystal lattice. sc.eduresearchgate.net
For instance, crystallographic studies on the related methyl pyrazine-2-carboxylate (B1225951) show an approximately planar molecular structure, which is a result of efficient π-conjugation across the molecule. nih.govscienceopen.comresearchgate.net Analysis of derivatives like pyrazine-2-carboxylate metal complexes reveals how the molecule coordinates with metal centers and organizes into larger supramolecular architectures through intermolecular forces. sc.edu This information is vital for understanding crystal packing, polymorphism, and the design of materials with specific solid-state properties.
Crystallographic Data for Pyrazine Carboxylate Derivatives
| Compound | Formula | Crystal System | Space Group | Cell Parameters (Å, °) | Reference |
|---|---|---|---|---|---|
| Methyl pyrazine-2-carboxylate | C₆H₆N₂O₂ | Orthorhombic | P2₁2₁2₁ | a=3.865, b=6.690, c=24.92 | nih.govresearchgate.net |
| Methyl 5-methylpyrazine-2-carboxylate | C₇H₈N₂O₂ | Monoclinic | P2₁ | a=3.887, b=6.839, c=13.628, β=93.30 | researchgate.netiucr.org |
| Tris(2-pyrazine-carboxylate)cobalt(III) | Co(C₅H₃N₂O₂)₃ | Monoclinic | C2/c | a=28.066, b=8.036, c=13.577, β=90.2 | sc.edu |
Advanced Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and its derivatives. sielc.comsielc.com Using a reverse-phase column (e.g., C18), the compound can be separated from starting materials, byproducts, and other impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. bioengineer.org
For more definitive analysis, HPLC is coupled with mass spectrometry (LC-MS). waters.comwaters.com This hyphenated technique allows for the separation of components in a mixture by LC, followed by their immediate analysis by MS. nih.gov This is exceptionally useful for reaction monitoring, where small aliquots of a reaction mixture can be analyzed to track the consumption of reactants and the formation of the desired product in near real-time. researchgate.netreddit.com The combination of retention time from HPLC and mass-to-charge ratio from MS provides a high degree of confidence in identifying each component of the reaction mixture. bioengineer.org
Future Research Directions and Challenges
Development of Highly Efficient and Selective Synthetic Routes for Pyrazine (B50134) Carboxylates
The synthesis of pyrazine derivatives has been a long-standing goal for many research groups due to their wide variety of applications. tandfonline.comtandfonline.com However, many traditional methods for creating pyrazine compounds are hampered by issues such as poor yields, harsh reaction conditions, and laborious work-up procedures. tandfonline.comingentaconnect.com For instance, classical routes often involve the condensation of 1,2-diketones with 1,2-diamines, but the required α-diketones are frequently not commercially available and their preparation can be complex and energy-intensive. researchgate.net
Future research is focused on developing synthetic pathways that are both highly efficient and selective. Key areas of investigation include:
One-Pot Syntheses: Developing environmentally benign, one-pot methods is a significant goal. tandfonline.comresearchgate.net Such procedures, which involve the aromatization of a dihydropyrazine (B8608421) intermediate without additional steps, streamline the synthesis and reduce waste. researchgate.net
Novel Catalytic Systems: The use of various catalysts, including copper-chromium, copper-zinc-chromium, and palladium, has been explored to improve reaction yields and conditions. tandfonline.comtandfonline.com Research into more sustainable and cost-effective catalysts, such as iron-catalyzed C-H functionalization, presents a promising avenue for the cross-coupling of electron-poor heteroarenes like pyrazines. mdpi.com
Acceptorless Dehydrogenative Coupling (ADC): Manganese-catalyzed ADC routes offer an atom-economical and environmentally benign method for synthesizing pyrazine derivatives from 2-amino alcohols, producing only hydrogen gas and water as byproducts. nih.gov
Specific Routes to Trifluoromethylated Pyrazines: A notable one-pot synthesis for the closely related ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate starts from ethyl 4,4,4-trifluoro-3-oxobutanoate, avoiding the need to isolate any intermediates and representing a safer alternative to methods requiring hazardous reagents like sodium azide. acs.orgacs.org
Progress in these areas aims to make pyrazine carboxylates, including the title compound, more accessible and economical for broader applications.
| Synthetic Strategy | Advantages | Challenges | Relevant Compounds |
| One-Pot Synthesis | Reduced waste, cost-effective, environmentally benign. tandfonline.comresearchgate.net | Optimizing conditions for multiple reaction steps. | Pyrazine derivatives from 1,2-diketones and 1,2-diamines. ingentaconnect.comresearchgate.net |
| Novel Catalysis | Higher yields, milder conditions. tandfonline.comtandfonline.com | Catalyst cost, removal, and recycling. | 2-Methylpyrazine, various substituted pyrazines. tandfonline.comtandfonline.com |
| Dehydrogenative Coupling | Atom-economical, sustainable, forms H₂ and H₂O as byproducts. nih.gov | Catalyst development and substrate scope. | 2,5-Dialkyl-substituted pyrazines. nih.gov |
| Intermediate-Free Synthesis | Improved safety, operational simplicity. acs.orgacs.org | Reaction control and yield optimization. | Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. acs.orgacs.org |
Exploration of Novel Reactivity Patterns and Transformations involving Pyrazine, Ester, and Trifluoromethyl Groups
The chemical behavior of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate is dictated by the interplay of its three key functional components. The pyrazine ring is inherently electron-deficient, a characteristic that is significantly amplified by the powerful electron-withdrawing nature of the adjacent trifluoromethyl (CF₃) and methyl carboxylate groups. This electronic profile is a focal point for future research.
Pyrazine Ring Functionalization: The electron-deficient nature of the pyrazine system makes it amenable to functionalization via cross-coupling reactions. nih.gov Future work will likely explore reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce further diversity onto the pyrazine core, leveraging the existing substituents to direct regioselectivity. mdpi.comresearchgate.net
Trifluoromethyl Group Transformations: While the CF₃ group is known for its high stability, research has shown it can be transformed under specific nucleophilic conditions. researchgate.net For example, studies on related trifluoromethyl-pyrrolo[1,2-a]pyrazines demonstrated that the CF₃ group could be converted to amide and amidine groups upon reaction with N-nucleophiles. researchgate.net Exploring similar transformations for this compound could unlock synthetic pathways to novel compound classes.
Ester Group Manipulation: The methyl ester provides a versatile handle for further chemical modification. Standard transformations such as hydrolysis to the corresponding carboxylic acid (3-(trifluoromethyl)pyrazine-2-carboxylic acid) chemfish.co.jp, amidation to form various pyrazinamide (B1679903) derivatives imist.ma, or reduction to an alcohol group are key areas for creating libraries of new compounds with potentially diverse biological activities. The synthesis of pyrazinamide derivatives is particularly significant, as the amide bond is a crucial linkage in many pyrazine-based drugs. nih.gov
Understanding the regiochemistry and reactivity in these transformations is crucial for harnessing this molecule as a versatile building block. acs.org
Integration with Flow Chemistry and Automated Synthesis for Scalability
Transitioning complex chemical syntheses from batch processing to continuous-flow systems is a major goal in modern organic chemistry, offering significant advantages in safety, efficiency, and scalability. nih.govmdpi.com The synthesis of pyrazine derivatives is an area ripe for such innovation.
Continuous-flow systems provide superior control over reaction parameters like temperature and residence time due to a high surface-to-volume ratio and enhanced heat transfer. nih.gov This precise control is particularly beneficial for managing highly exothermic or rapid reactions, improving safety and product consistency.
Recent research has demonstrated the successful application of flow chemistry for the synthesis of pyrazinamide derivatives from pyrazine esters. nih.govrsc.org In one study, a continuous-flow system catalyzed by an immobilized enzyme allowed for the synthesis of 23 different pyrazinamide derivatives at a mild temperature of 45°C with a short residence time of 20 minutes. nih.govrsc.org This biocatalytic continuous technology not only proved to be more efficient than traditional batch reactions but also aligned with green chemistry principles by using a recyclable biocatalyst. nih.gov
Future challenges include adapting and optimizing existing multi-step batch syntheses of complex pyrazine carboxylates like this compound into fully integrated, multi-step flow processes. This would involve developing robust packed-bed reactors with immobilized catalysts or reagents and integrating inline purification and analysis, paving the way for automated, on-demand production and facilitating rapid library synthesis for drug discovery programs. mdpi.com
| Feature | Batch Synthesis | Flow Chemistry |
| Scalability | Often challenging, requires larger vessels. | Easier to scale up by running the system for longer. nih.gov |
| Safety | Higher risk with large volumes of reagents. | Smaller reaction volumes at any given time, better heat dissipation. nih.govmdpi.com |
| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. nih.govmdpi.com |
| Efficiency | Can involve long reaction times and tedious work-ups. tandfonline.com | Higher reaction rates, potential for automation and inline purification. nih.gov |
Discovery of New Applications as a Versatile Synthetic Intermediate beyond current uses
Pyrazine-containing compounds are foundational scaffolds in medicinal chemistry and materials science, with applications ranging from anticancer agents to materials for organic solar cells. mdpi.comresearchgate.nettandfonline.comnih.gov this compound, with its unique functional groups, is a versatile intermediate for accessing a wide range of novel derivatives.
Current research has established pyrazine derivatives in numerous therapeutic areas, including as diuretic, anticancer, and antiviral agents. mdpi.comnih.gov The title compound serves as a key building block for more complex molecules in these fields. Future research will likely expand its utility into new domains:
Agrochemicals: The pyrazine core is present in various agrochemicals. tandfonline.comtandfonline.com The trifluoromethyl group is a well-known pharmacophore in this field, often enhancing metabolic stability and efficacy. Exploring derivatives of the title compound for herbicidal or fungicidal activity is a logical next step.
Materials Science: Pyrazine-based building blocks have been used to create polymers for organic solar cells. tandfonline.com Recently, biobased pyrazine-containing polyesters have been synthesized, demonstrating the potential for creating new sustainable materials. acs.org The electronic properties imparted by the trifluoromethyl group could be exploited to develop novel functional polymers and coordination complexes with unique optical or electronic characteristics. sc.edu
Biotechnology and Plant Science: Substituted pyrazine carboxamides have been investigated as potential elicitors to enhance the production of valuable secondary metabolites in plant cell cultures. phcog.comnih.gov For example, 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide was found to increase rutin (B1680289) production in callus cultures of Fagopyrum esculentum. phcog.comnih.gov This suggests a novel application space for derivatives of this compound in agricultural biotechnology.
The strategic combination of the pyrazine core, ester handle, and CF₃ group makes this compound a powerful platform for generating diverse molecular architectures for screening in a multitude of scientific and industrial fields.
Addressing Sustainability and Green Chemistry Principles in Pyrazine Synthesis
Modern chemical synthesis is increasingly guided by the principles of sustainability and green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net The synthesis of pyrazines is an area where these principles are being actively applied. tandfonline.comtandfonline.comingentaconnect.com
Many traditional pyrazine syntheses suffer from drawbacks that are at odds with green chemistry, including the use of harsh reagents, expensive or toxic metal catalysts, and volatile organic solvents, often coupled with energy-intensive reaction conditions and difficult purification procedures. tandfonline.comingentaconnect.com
Future research is focused on creating more sustainable synthetic routes. Key strategies include:
Environmentally Benign Methods: The development of simple, cost-effective, and environmentally friendly one-pot syntheses is a primary goal. tandfonline.comresearchgate.net Performing reactions under neat (solvent-free) conditions at room temperature represents an ideal green chemistry approach. ingentaconnect.com
Greener Solvents and Catalysts: Research into biocatalytic approaches, such as using enzymes like Lipozyme® TL IM, provides a valuable alternative to traditional chemical catalysts. nih.gov These enzymatic methods can proceed in greener solvents, such as tert-amyl alcohol, under mild conditions, and the enzymes are biodegradable and derived from renewable resources. nih.govrsc.org
Biobased Feedstocks: A significant advancement in sustainable chemistry is the use of renewable starting materials. Researchers have developed scalable syntheses for pyrazine building blocks derived from nitrogen-rich biomass, such as proteinogenic amino acids. acs.org Integrating these biobased feedstocks into the synthesis of functionalized pyrazines like the title compound is a critical long-term goal for reducing reliance on petrochemical sources.
By embracing these green chemistry principles, the future synthesis of pyrazine carboxylates can become more sustainable, safer, and economically viable. tandfonline.com
Q & A
Basic Research Questions
Q. What is the optimal procedure for synthesizing methyl 3-(trifluoromethyl)pyrazine-2-carboxylate?
- Methodological Answer : A common approach involves nucleophilic substitution using methyl 3-chloropyrazine-2-carboxylate as a precursor. In a typical procedure, the chloride group is displaced by trifluoromethylation under controlled conditions. For example, anhydrous potassium carbonate (2 equiv.) is added to a solution of the chlorinated precursor and a trifluoromethyl source in DMF at 110°C for 5 hours. Purification via silica gel column chromatography yields the product . Variations in solvent (e.g., methanol or THF) and temperature may influence reaction efficiency.
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Silica gel column chromatography is widely used, with eluents such as ethyl acetate/hexane mixtures. Post-reaction, the crude mixture is extracted with ethyl acetate, washed with brine to remove polar impurities, dried over anhydrous Na₂SO₄, and concentrated. Recrystallization from methanol or ethanol may further enhance purity, especially if residual DMF or salts are present .
Advanced Research Questions
Q. How can X-ray crystallography confirm the structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For example, in related pyrazine carboxylates, SCXRD at 100 K with a synchrotron source provides high-resolution data (mean C–C bond length precision: ±0.004 Å). The trifluoromethyl group’s electron density and spatial orientation can be mapped to validate regioselectivity and steric effects. Data refinement tools like SHELX or OLEX2 are recommended .
Q. What reaction mechanisms govern the hydrolysis and functionalization of this compound?
- Methodological Answer : Hydrolysis of the methyl ester group typically proceeds via base-mediated saponification. For instance, 2 N NaOH in methanol at ambient temperature cleaves the ester to the carboxylic acid over 4 hours. Subsequent functionalization (e.g., amidation) may involve coupling agents like EDC/HOBt. Advanced transformations, such as Hofmann rearrangements, require hypochlorite treatment to convert carboxamides to amines, as demonstrated in pyrazine-based drug intermediates .
Q. How can conflicting data on reaction yields be addressed when synthesizing derivatives of this compound?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., trifluoromethyl group hydrolysis under basic conditions). Systematic optimization includes:
- Screening solvents (DMF vs. acetonitrile) to minimize byproducts.
- Adjusting stoichiometry of reagents (e.g., excess trifluoromethylating agents).
- Monitoring reaction progress via TLC or LC-MS to identify quenching points .
Q. What strategies enhance the stability of this compound under acidic or basic conditions?
- Methodological Answer : The trifluoromethyl group confers stability, but the ester moiety is susceptible to hydrolysis. To mitigate degradation:
- Use aprotic solvents (e.g., DCM or THF) for reactions requiring acidic/basic catalysts.
- Introduce steric hindrance via bulky substituents on the pyrazine ring.
- Employ low temperatures (<0°C) during workup to slow hydrolysis kinetics .
Biological and Application-Focused Questions
Q. How can this compound derivatives be optimized for receptor binding studies?
- Methodological Answer : Structure-activity relationship (SAR) studies are essential. For TGR5 agonists, modifying the pyrazine core’s substituents (e.g., introducing phenoxy groups) improves binding affinity. Computational docking (using AutoDock Vina) and MD simulations predict interactions with key residues (e.g., Arg258 in TGR5). In vitro assays (cAMP accumulation) validate efficacy, with IC₅₀ values guiding iterative design .
Q. What analytical techniques are critical for characterizing degradation products of this compound?
- Methodological Answer : High-resolution LC-MS (Q-TOF) identifies hydrolyzed or oxidized byproducts. For example, ester hydrolysis generates 3-(trifluoromethyl)pyrazine-2-carboxylic acid (observed at m/z 207.01). NMR (¹H/¹⁹F) tracks fluorine environments, while FT-IR confirms carbonyl integrity (C=O stretch ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
